5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Overview
Description
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 . It is an off-white to brown solid .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved sources, pyrazole compounds are known to participate in various chemical reactions .Physical And Chemical Properties Analysis
This compound has a melting point of 78-79°C and a predicted boiling point of 255.7±35.0 °C . Its density is predicted to be 1.31±0.1 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
The compound 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a versatile intermediate in organic synthesis, notably in the production of novel pyrazole derivatives. It has been studied for its crystal structure, which revealed specific molecular orientations and interactions. The crystal structure of a related derivative, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was determined, showcasing the coplanarity of the aldehydic fragment with the adjacent pyrazole ring and highlighting the molecule's potential for further chemical modifications (Xu & Shi, 2011).
Application in Heterocyclic Synthesis
This chemical serves as a precursor in Sonogashira-type cross-coupling reactions to yield pyrazolo[4,3-c]pyridines, demonstrating its utility in synthesizing complex heterocyclic structures (Vilkauskaitė, Šačkus, & Holzer, 2011). Similarly, its chemoselective transformation into 5-alkylamino-pyrazole-4-carbaldehydes through cesium- and copper-mediated amination emphasizes its adaptability in nucleophilic substitution reactions, offering high yields and showcasing its importance in the synthesis of functionally diverse pyrazole derivatives (Orrego-Hernández, Cobo, & Portilla, 2015).
Contribution to Novel Organic Compounds
The compound's application extends to the generation of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, illustrating its role in introducing fluorine atoms into organic frameworks, a valuable feature for pharmaceutical chemistry (Palka, Di Capua, Anzini, Vilkauskaitė, Šačkus, & Holzer, 2014). Moreover, its reaction with cyclohexylamine, depending on the aryl substituent, leads to different products, which highlights the compound's versatility in reaction pathways, providing insights into the effects of substituents on product formation (Orrego Hernandez, Portilla, Cobo, & Glidewell, 2015).
Supramolecular Chemistry
Further research into the compound's derivatives showcases the variety of molecular interactions and supramolecular assemblies it can participate in, such as hydrogen bonding and π-π stacking interactions. These properties are crucial for the design of molecular materials with specific functions (Trilleras, Utria, Cobo, & Glidewell, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde are currently unknown. This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities . .
Mode of Action
As a pyrazole derivative, it may interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities . .
Pharmacokinetics
The compound’s molecular weight is 158.59 , which suggests it may have suitable properties for absorption and distribution.
Result of Action
Given the diverse biological activities of pyrazole derivatives , this compound could potentially have a wide range of effects
properties
IUPAC Name |
5-chloro-1,3-dimethylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-5(3-10)6(7)9(2)8-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRSMNYUEXXEBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380505 | |
Record name | 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27006-76-4 | |
Record name | 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-1,3-dimethylpyrazole-4-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: What is the crystal structure of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde?
A: The crystal structure of this compound reveals that the molecules are situated on mirror planes []. This means that the molecule possesses a plane of symmetry. Furthermore, the hydrogen atoms of the two methyl groups exhibit rotational disorder, indicating they can occupy two different orientations [].
Q2: Are there any significant intermolecular interactions observed in the crystal structure?
A: Yes, the crystal packing of this compound exhibits weak intermolecular C—H⋯O interactions. Additionally, there are short Cl⋯N contacts with a distance of 3.046 (2) Å []. These interactions contribute to the overall stability of the crystal lattice.
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